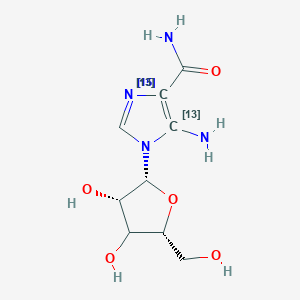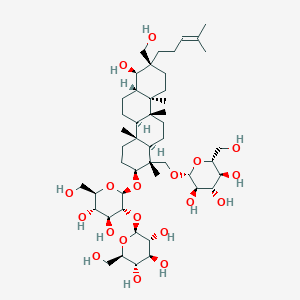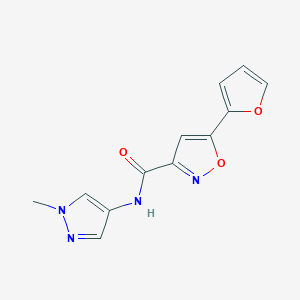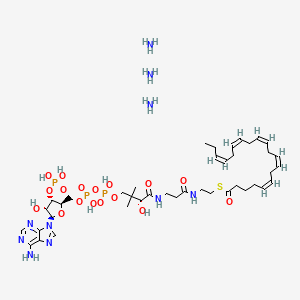
Eicosapentaenoyl-CoA (triammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eicosapentaenoyl-CoA (triammonium) is an unsaturated fatty acyl-CoA that plays a significant role in various biochemical processes. It is commonly used in scientific research to measure the enzymatic activity of specific enzymes, such as the TrWSD4 enzyme . This compound is derived from eicosapentaenoic acid, a well-known omega-3 fatty acid, and is essential in lipid metabolism and other cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eicosapentaenoyl-CoA (triammonium) typically involves the esterification of eicosapentaenoic acid with coenzyme A. This process requires specific reaction conditions, including the presence of activating agents and catalysts to facilitate the formation of the acyl-CoA bond . The reaction is usually carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Eicosapentaenoyl-CoA (triammonium) involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process includes the purification of the compound through various chromatographic techniques to achieve the desired purity levels required for research and industrial applications .
化学反应分析
Types of Reactions
Eicosapentaenoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Eicosapentaenoyl-CoA (triammonium), which are used in further biochemical and industrial applications .
科学研究应用
Eicosapentaenoyl-CoA (triammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of specialized biochemical products and as a research tool in various industrial applications
作用机制
The mechanism of action of Eicosapentaenoyl-CoA (triammonium) involves its role as a substrate for specific enzymes, such as acyl-CoA:cholesterol acyltransferase. It participates in the transfer of acyl groups to cholesterol, leading to the formation of cholesterol esters. This process is crucial for lipid metabolism and the regulation of cholesterol levels in cells . The molecular targets and pathways involved include the enzymatic activity of acyl-CoA:cholesterol acyltransferase and other related enzymes .
相似化合物的比较
Eicosapentaenoyl-CoA (triammonium) can be compared with other similar compounds, such as:
Oleoyl-CoA: Another acyl-CoA derivative involved in lipid metabolism.
Palmitoyl-CoA: A saturated fatty acyl-CoA with similar functions in cellular processes.
Arachidonoyl-CoA: An unsaturated fatty acyl-CoA with roles in inflammation and other cellular functions.
The uniqueness of Eicosapentaenoyl-CoA (triammonium) lies in its specific structure and its role in the enzymatic activity of certain enzymes, making it a valuable tool in scientific research and industrial applications .
属性
分子式 |
C41H73N10O17P3S |
|---|---|
分子量 |
1103.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenethioate;azane |
InChI |
InChI=1S/C41H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h5-6,8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4,7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-;;;/t30-,34-,35-,36+,40-;;;/m1.../s1 |
InChI 键 |
QCDQAUBOSVTHRQ-RWZJTUFVSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


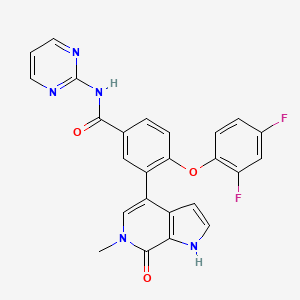
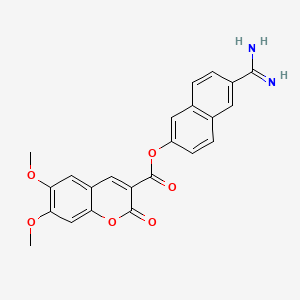
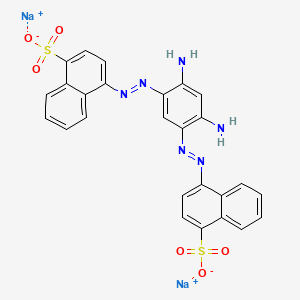
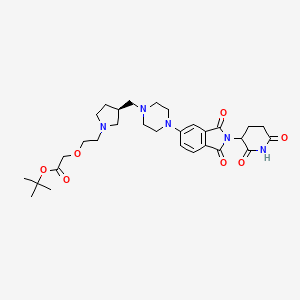
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
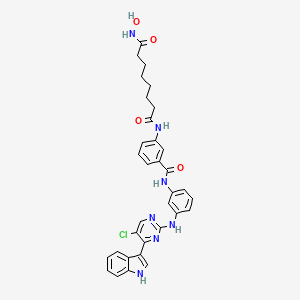
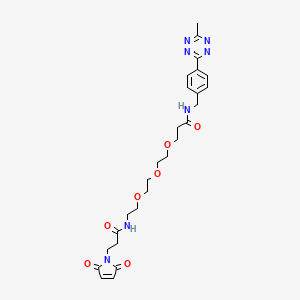
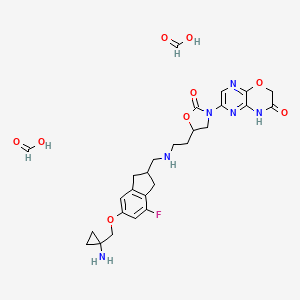
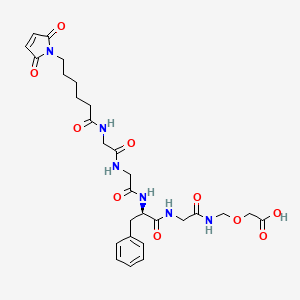
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
